15-Acetyldeoxynivalenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Occurrence and Background:

15-Acetyldeoxynivalenol (15-ADON) is a type B trichothecene mycotoxin, a naturally occurring fungal secondary metabolite produced by various Fusarium species, including Fusarium graminearum and Fusarium culmorum. These fungi infect cereal crops like wheat, barley, maize, and oats, and their presence can lead to significant economic losses and pose health risks to humans and animals consuming contaminated grains. 15-ADON, along with its parent compound deoxynivalenol (DON), are among the most prevalent and widely distributed mycotoxins found in cereal grains [].

Toxicological Properties and Research:

15-ADON shares similar toxicological properties with DON, but research suggests it might be slightly less potent. Both toxins primarily disrupt protein synthesis in eukaryotic cells by inhibiting peptidyltransferase activity in ribosomes []. This inhibition can lead to various cellular malfunctions and contribute to adverse health effects.

Scientific research on 15-ADON is ongoing, focusing on several key areas:

- Comparative toxicity: Studies compare the relative toxicity of 15-ADON and DON to assess their individual and combined effects on various biological systems, including cell cultures, animal models, and potentially human exposure scenarios [].

- Biosynthesis and regulation: Research aims to understand the mechanisms by which fungi produce 15-ADON and the factors influencing its production. This knowledge is crucial for developing strategies to control mycotoxin contamination in crops [].

- Decontamination methods: Researchers explore various physical, chemical, and biological methods to decontaminate grains already contaminated with 15-ADON and other mycotoxins, ensuring food safety and minimizing health risks [].

- Development of detection methods: Accurate and sensitive analytical methods are essential for monitoring 15-ADON levels in food and agricultural products. Researchers are continually developing and refining methods like liquid chromatography-mass spectrometry (LC-MS/MS) for efficient and reliable detection [].

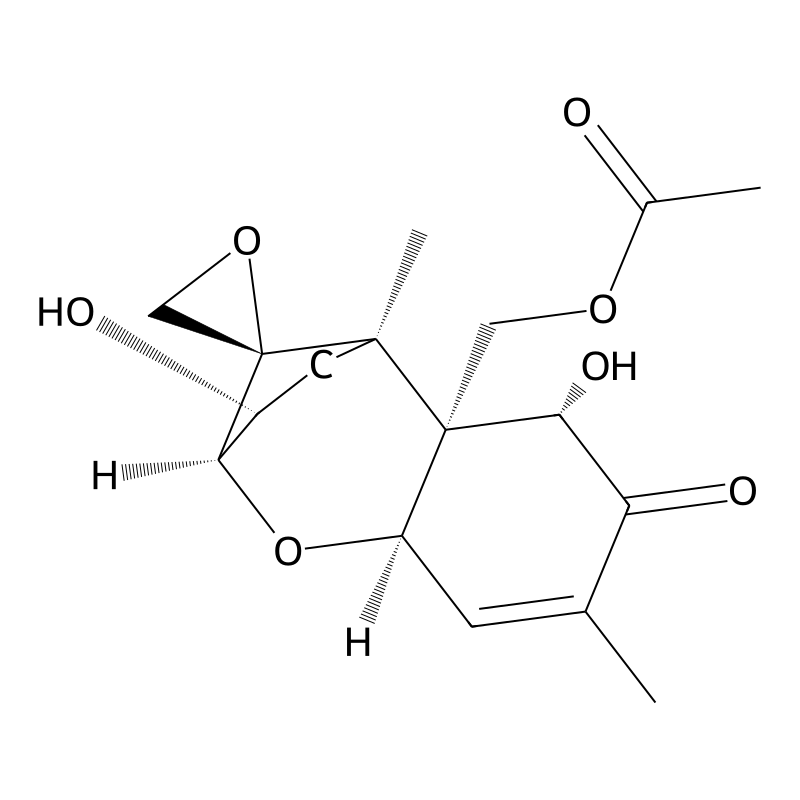

Fifteen-acetyldeoxynivalenol is a trichothecene mycotoxin, specifically an acetylated derivative of deoxynivalenol. Its chemical formula is C₁₇H₂₂O₇, and it is characterized by the addition of an acetyl group at the C-15 position of the deoxynivalenol structure. This compound is primarily produced by certain strains of the fungus Fusarium, which contaminates cereal grains like wheat and barley. As a mycotoxin, it poses significant health risks to humans and animals, leading to symptoms such as vomiting, diarrhea, and immune suppression upon ingestion .

15-ADON exhibits similar toxic effects to DON, although the potency might vary depending on the route of exposure []. The mechanism of action involves inhibiting protein synthesis at the ribosomal level in eukaryotic cells. This disrupts protein production, leading to cell death and various health problems.

15-ADON is considered a toxic compound with potential health risks for humans and animals. Exposure to contaminated grains can cause vomiting, diarrhea, feed refusal, and reduced weight gain in livestock []. In humans, high exposure levels might lead to digestive problems and immune system suppression.

- Hydrolysis: This reaction can convert fifteen-acetyldeoxynivalenol into less toxic metabolites.

- Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.

- De-epoxidation: This reaction may reduce toxicity by altering the compound's structure.

- Glucuronidation: This metabolic process aids in detoxifying the compound for excretion .

These reactions are crucial for understanding its degradation pathways and potential detoxification strategies.

Fifteen-acetyldeoxynivalenol exhibits significant biological activity, particularly in its toxicity profile. It has been shown to induce oxidative stress and mitochondrial damage in various cell types, including gastric epithelial cells. The compound activates specific signaling pathways such as p38 mitogen-activated protein kinase, c-Jun N-terminal kinase, and Forkhead box O3a while inhibiting extracellular signal-regulated kinase 1/2. These pathways are associated with apoptosis and inflammation . Furthermore, studies indicate that fifteen-acetyldeoxynivalenol can influence immune responses and gut health by disrupting intestinal barrier functions .

The synthesis of fifteen-acetyldeoxynivalenol can occur through both natural biosynthetic pathways in fungi and synthetic methods in laboratory settings.

- Natural Synthesis: Produced by Fusarium species during secondary metabolism.

- Synthetic Approaches: Laboratory synthesis typically involves:

These methods are essential for producing the compound for research and potential therapeutic applications.

Fifteen-acetyldeoxynivalenol has several applications:

- Research: Used extensively in toxicology studies to understand mycotoxin effects on human health and animal models.

- Food Safety: Monitoring levels in agricultural products to assess contamination risks.

- Pharmacology: Investigating potential therapeutic uses or detoxification strategies against mycotoxin exposure .

Interaction studies have shown that fifteen-acetyldeoxynivalenol can interact with various cellular components, leading to significant biological effects. For instance:

- It has been observed to modulate reactive oxygen species levels, which play a critical role in cellular signaling and apoptosis.

- Co-exposure with other mycotoxins can exacerbate toxicity, highlighting the need for comprehensive risk assessments in contaminated food products .

These interactions underscore the importance of understanding how this compound behaves in biological systems.

Fifteen-acetyldeoxynivalenol shares structural similarities with several other trichothecene mycotoxins. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Toxicity Level | Unique Features |

|---|---|---|---|

| Deoxynivalenol | No acetyl group; base structure | High | Known as vomitoxin; widely studied for its effects |

| Nivalenol | Hydroxylated at C-4; no acetyl group | Moderate | Less toxic than deoxynivalenol |

| Three-acetyldeoxynivalenol | Acetyl groups at C-3 and C-15 | High | Similar toxicity profile; different acetyl positioning |

| Fifteen-acetyldeoxynivalenol | Acetyl group specifically at C-15 | Variable | Unique position of acetyl affects its biological activity |

Fifteen-acetyldeoxynivalenol's unique placement of the acetyl group at C-15 differentiates it from other trichothecenes, affecting its toxicity and biological interactions significantly. Understanding these similarities and differences is crucial for assessing health risks associated with mycotoxin exposure.

The biosynthesis of trichothecene mycotoxins, including 15-ADON, is a complex process involving multiple genes organized in clusters. In Fusarium graminearum, the core trichothecene biosynthetic gene cluster (TRI cluster) contains 12 genes, including TRI5, TRI6, and TRI10, located on chromosome 2. Additional genes involved in trichothecene biosynthesis, such as TRI1, TRI16, and TRI101, are distributed across chromosomes 1 and 3. The biosynthetic pathway begins with farnesyl pyrophosphate (FPP), synthesized via the mevalonate pathway, which is then cyclized to trichodiene by the Tri5 trichodiene synthase in the first step of trichothecene biosynthesis.

Genetic Determinants of Chemotype Differentiation in Fusarium graminearum

Fusarium graminearum isolates are classified into different chemotypes based on the trichothecene mycotoxins they produce: 3-acetyldeoxynivalenol (3-ADON), 15-acetyldeoxynivalenol (15-ADON), and nivalenol (NIV). The genetic basis for the differentiation between 3-ADON and 15-ADON chemotypes has been extensively studied, revealing consistent DNA sequence differences in the coding region of the trichothecene biosynthetic gene TRI8.

Functional analyses of the TRI8 enzyme in F. graminearum revealed that Tri8 from 3-ADON strains catalyzes deacetylation of the trichothecene biosynthetic intermediate 3,15-diacetyldeoxynivalenol at carbon 15 to yield 3-ADON, whereas Tri8 from 15-ADON strains catalyzes deacetylation at carbon 3 to yield 15-ADON. This differential enzymatic activity of Tri8 is the key determinant of whether a strain produces 3-ADON or 15-ADON as its primary mycotoxin.

RNA-sequencing analysis comparing the transcriptomes of 3-ADON and 15-ADON isolates both in vitro and in planta revealed significant differences in gene expression patterns. In vitro comparison identified 479 up-regulated and 801 down-regulated genes in the 3-ADON isolates compared to 15-ADON isolates. The up-regulated genes were primarily involved in C-compound and carbohydrate metabolism (18.6%), polysaccharide metabolism (7.7%), or were of unknown functions (57.6%).

In planta gene expression analysis revealed temporal differences in gene expression between the two chemotypes. At 48 hours after inoculation (HAI), 185 genes were up-regulated in the 3-ADON population, enriched in functions for cellular import, C-compound and carbohydrate metabolism, and allantoin and allantoate transport. At 96 HAI, 89 genes were up-regulated, enriched in functions for detoxification and virulence. At 144 HAI, 62 genes were up-regulated, enriched in functions for metabolism of acetic acid derivatives, detoxification, and cellular import.

Table 1: Key Gene Expression Differences Between 3-ADON and 15-ADON Producing Strains of F. graminearum

| Time Point | Number of Up-regulated Genes in 3-ADON | Enriched Functions in 3-ADON | Number of Up-regulated Genes in 15-ADON | Enriched Functions in 15-ADON |

|---|---|---|---|---|

| In vitro | 479 | C-compound and carbohydrate metabolism (18.6%), polysaccharide metabolism (7.7%) | 801 | Various metabolic processes |

| 48 HAI | 185 | Cellular import, C-compound and carbohydrate metabolism, allantoin and allantoate transport | N/A | N/A |

| 96 HAI | 89 | Detoxification and virulence | N/A | N/A |

| 144 HAI | 62 | Metabolism of acetic acid derivatives, detoxification, and cellular import | N/A | N/A |

| In planta vs. in vitro (48 HAI) | 2,159 | Various metabolic processes | 2,415 | Various metabolic processes |

| In planta vs. in vitro (96 HAI) | 1,981 | Various metabolic processes | 2,059 | Various metabolic processes |

| In planta vs. in vitro (144 HAI) | 2,095 | Various metabolic processes | 1,777 | Various metabolic processes |

HAI = Hours after inoculation

N/A = Not available in the search results

Role of TRI8 and TRI3 Genes in 15-ADON Biosynthetic Pathways

The TRI8 and TRI3 genes play crucial roles in determining whether a Fusarium strain produces 15-ADON or 3-ADON. TRI8 encodes an esterase that removes acetyl groups from specific carbon positions in the trichothecene molecule, while TRI3 encodes an acetyltransferase that adds acetyl groups at specific positions.

TRI8 Gene and Enzyme

TRI8 encodes an esterase responsible for deacetylation in the final steps of trichothecene biosynthesis. Gene disruption studies in both F. graminearum and F. sporotrichioides have provided significant insights into the function of TRI8.

Disruption of TRI8 in F. graminearum Z3639 (a 15-ADON producer) resulted in mutant strains that accumulated three compounds not observed in wild-type cultures: 3,15-di-ADON, calonectrin, and 7,8-dihydroxycalonectrin. This accumulation of 3,15-di-ADON instead of 15-ADON indicates that deacetylation at C-3 was blocked in these mutants.

Similarly, disruption of TRI8 in F. sporotrichioides NRRL3299 resulted in mutant strains that accumulated 3,4,15-TAS, 3-acetylneosolaniol, and 3-acetyl T-2 toxin, rather than the T-2 toxin, neosolaniol, and 4,15-diacetoxyscirpenol produced by the wild-type strain. The accumulation of these C-3-acetylated compounds further supports the role of TRI8 in C-3 deacetylation.

The specific activity of TRI8 determines whether a strain produces 15-ADON or 3-ADON. In 15-ADON producers, TRI8 catalyzes deacetylation at C-3 of 3,15-diacetyldeoxynivalenol, resulting in 15-ADON. In contrast, in 3-ADON producers, TRI8 catalyzes deacetylation at C-15, resulting in 3-ADON. This difference in specificity explains the chemotype differentiation between 3-ADON and 15-ADON producers.

Cell-free enzyme assays and feeding experiments with yeast expressing TRI8 confirmed its role as a C-3 esterase. For example, one substrate, 3,8-diacetylneosolaniol, which has acetyl groups at C-3, C-4, C-8, and C-15, only had the C-3 acetyl group removed by TRI8, demonstrating the specificity of this enzyme.

TRI3 Gene and Enzyme

TRI3 encodes a 15-O-acetyltransferase that converts 15-decalonectrin to calonectrin in the trichothecene biosynthetic pathway. This gene was isolated from F. sporotrichioides by complementation of a previously identified TRI3- mutant and shown to be closely linked to three other trichothecene biosynthetic pathway genes.

Disruption of the TRI3 gene in F. sporotrichioides resulted in mutant strains that accumulated deacetylated calonectrins rather than T-2 toxin. Cell-free feeding experiments confirmed that TRI3- strains are unable to acetylate a trichothecene C-15 hydroxyl group, indicating that TRI3 encodes an acetyltransferase that converts 15-decalonectrin to calonectrin.

Structural and functional characterization of TRI3 revealed that it is an efficient enzyme with its native substrate, 15-decalonectrin, but is inactive with either deoxynivalenol (DON) or nivalenol (NIV). The structure of TRI3 complexed with 15-decalonectrin provides an explanation for this specificity and shows that TRI3 and TRI101 (3-O-trichothecene acetyltransferase) are evolutionarily related.

Interestingly, the TRI3 gene appears to be necessary for DON biosynthesis even though DON lacks a C-15 acetyl group. The TRI3 deletion mutant demonstrates that acetylation at C-15 is required for DON biosynthesis, suggesting that C-15 acetylation is an intermediate step in the pathway, followed by deacetylation at a later stage.

Evolutionary Implications of 15-ADON vs. 3-ADON Chemotype Distribution

The distribution of 3-ADON and 15-ADON chemotypes of F. graminearum shows distinct geographical patterns and has been changing over time, with significant implications for agriculture and food safety.

Geographical Distribution

The 15-ADON chemotype is predominantly found in the United States, while the 3-ADON chemotype predominates in Europe, China, Australia, and New Zealand. In China, a study on the distribution of chemotypes found that the 15-ADON chemotype was distributed in cooler regions with average temperatures of 15°C or lower, while the 3-ADON chemotype was found in regions with various climate conditions.

In Wisconsin, USA, a study assessing Fusarium populations on wheat found that 91% of isolates were identified as the 15-ADON chemotype, while only 9% were identified as the 3-ADON chemotype over two growing seasons. Similar chemotype frequencies were reported in six eastern US states, where 92% of isolates were 15-ADON, 7% were 3-ADON, and 1% were NIV.

Shifting Populations

Several studies have documented a significant shift in chemotype populations over time. In North Dakota and Canada, a 14- to 15-fold increase in the presence of F. graminearum isolates with the 3-ADON chemotype was observed over a 6- to 8-year span. This shift raises concerns about changes in Fusarium head blight epidemiology and mycotoxin contamination patterns.

Table 2: Geographical Distribution of 3-ADON and 15-ADON Chemotypes

Biological Fitness Differences

The biological characteristics of the different chemotypes may influence their geographical distribution and population dynamics. A study comparing the fitness of 3-ADON, 15-ADON, and NIV chemotypes in major winter wheat-producing areas in China found several key differences:

Growth rate: No significant difference was exhibited in the growth rate of 3-ADON, 15-ADON, and NIV isolates at 15°C. At 20°C and 25°C, the growth rate of 15-ADON isolates was highest. At 30°C, the growth rate of NIV and 3-ADON isolates was significantly higher than that of 15-ADON isolates.

Reproductive fitness: The 15-ADON isolates produced the highest quantities of perithecia and two to three days earlier than the other two populations at each temperature, and released more ascospores at 18°C.

Aggressiveness: There was no significant difference in aggressiveness between the 3-ADON and 15-ADON isolates when tested on wheat seedlings and ears. However, the aggressiveness of NIV isolates was significantly lower than that of the 3-ADON and 15-ADON isolates.

Toxin production: The DON content in grains from heads inoculated with the 3-ADON isolates was higher than the content of 15-ADON and NIV isolates.

The higher aggressiveness in the 3-ADON chemotype may provide a fitness advantage. Populations of Fusarium composed of the 3-ADON chemotype were found to have greater toxin production, higher growth rates, and greater conidial production than the 15-ADON population.

Table 3: Biological Fitness Comparisons Between 3-ADON, 15-ADON, and NIV Chemotypes

Chromatographic Resolution of 15-Acetyldeoxynivalenol from Structural Isomers

The differentiation of 15-acetyldeoxynivalenol from its positional isomer 3-acetyldeoxynivalenol requires optimized mobile phase composition and column chemistry. A 2021 study demonstrated baseline separation using a C18 column (2.1 × 100 mm, 1.7 μm) with gradient elution of 0.1% formic acid in water and methanol at 0.3 mL/min flow rate, achieving resolution factors >2.0 between 15-acetyldeoxynivalenol and 3-acetyldeoxynivalenol peaks [1]. This method achieved limits of detection (LOD) and quantification (LOQ) of 4 μg/kg and 8 μg/kg, respectively, in wheat matrices, with intraday and interday precision below 20% relative standard deviation [1].

Table 1: Performance metrics of LC-MS/MS methods for 15-acetyldeoxynivalenol quantification

| Matrix | LOD (μg/kg) | LOQ (μg/kg) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| Wheat | 4 | 8 | 80-120 | <20 | [1] |

| Beer | 5 | 15 | 85-102 | <10 | [3] |

| Corn animal feed | 0.5 | 1.4 | 90 | 2.3 | [4] |

Tandem Mass Spectrometry Signature Fragmentation Patterns

Collision-induced dissociation studies reveal distinct fragmentation pathways for 15-acetyldeoxynivalenol compared to 3-acetyldeoxynivalenol. At 40 eV collision energy, 15-acetyldeoxynivalenol produces dominant product ions at m/z 247.2 (C14H19O5+) and m/z 137.1 (C7H9O3+), while 3-acetyldeoxynivalenol generates m/z 213.1 (C11H17O4+) as the base peak [5]. These diagnostic ions enable selective reaction monitoring (SRM) transitions for unambiguous identification, with 15-acetyldeoxynivalenol typically eluting earlier than its isomer under reversed-phase conditions [5].

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy Applications in Corn Oil Matrix Analysis

Spectral Fingerprint Region Identification

ATR-FTIR analysis of 15-acetyldeoxynivalenol in corn oil identifies critical absorption bands between 1740-1700 cm-1 (ester C=O stretch) and 1280-1230 cm-1 (acetyl O-C-O asymmetric vibration) [8]. The 1510-900 cm-1 region shows matrix-specific variations, with corn oil triglycerides masking mycotoxin signals unless multivariate preprocessing is applied [8]. Second derivative transformations enhance resolution of overlapping bands, particularly the 15-acetyldeoxynivalenol-specific vibration at 1175 cm-1 attributed to C-O-C glycosidic linkage deformation [7].

Oil Matrix Effects and Signal Suppression

Corn oil’s high triglyceride content induces significant spectral interference, reducing 15-acetyldeoxynivalenol detection sensitivity by 40-50% compared to solid matrices [8]. Partial least squares regression models compensate for these effects by incorporating oil matrix variance into calibration datasets. A 2020 study achieved 85% recovery in spiked corn oil samples (10-100 μg/kg) using orthogonal signal correction preprocessing combined with wavelength selection in the 3033-2770 cm-1 and 1510-692 cm-1 regions [8].

Comparative Evaluation of Multivariate Calibration Models for Low-Concentration Detection

Partial Least Squares Versus Principal Component Regression Performance

For LC-MS/MS data, partial least squares (PLS) models outperform principal component regression (PCR) in predicting 15-acetyldeoxynivalenol concentrations below 10 μg/kg, achieving root mean square error of calibration (RMSEC) values of 0.631 versus 1.94 for PCR in wheat extracts [7]. The superiority stems from PLS’s covariance maximization between spectral variables and concentration data, effectively handling collinearity in mycotoxin metabolite profiles [7].

Table 2: Chemometric model performance for 15-acetyldeoxynivalenol detection

| Technique | Matrix | R2 | RMSEC | RMSEP | Reference |

|---|---|---|---|---|---|

| PLS | Corn oil | 0.992 | 0.89 μg/kg | 1.12 μg/kg | [8] |

| PCR | Wheat | 0.963 | 1.94 μg/kg | 2.45 μg/kg | [7] |

| Discriminant Analysis | Beer | 0.998 | - | - | [3] |

Deep Learning Architectures for Spectral Pattern Recognition

Convolutional neural networks (CNNs) applied to ATR-FTIR spectra demonstrate 92% classification accuracy for 15-acetyldeoxynivalenol-contaminated corn oil at 5 μg/kg levels, surpassing traditional PLS models by 15% in cross-validation studies [8]. The CNN architecture (3 convolutional layers, 64 filters each) extracts hierarchical features from raw spectra, automatically learning discriminative patterns in the 1800-800 cm-1 region associated with acetyl group vibrations [8].

Physical Description

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic